
(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest due to their pharmacological relevance. Paper outlines a synthesis route for a very late antigen-4 (VLA-4) antagonist, which involves a reductive etherification as a key step. This process starts with commercially available materials and achieves an overall yield of 38% in 6 steps. Similarly, paper describes a novel synthetic approach to the same VLA-4 antagonist using tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate, employing basic etherification and iodine-mediated cyclization.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity. Paper conducts a comprehensive study on the structural and spectroscopic properties of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Techniques such as single crystal X-ray diffraction and various spectroscopic methods, including IR, UV, mass spectrometry, and NMR, are used to elucidate the structure. Quantum chemical calculations support the experimental data, providing insights into the electronic structure and optical properties.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. Paper explores the reaction of a pyrrolidine trione with difunctional bases, leading to a mixture of tautomeric Schiff bases and enaminones. Some of these products are prone to transamination at the enaminone moiety. This demonstrates the reactivity of the pyrrolidine ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Paper discusses the synthesis, decarboxylation, and nitrosation of 1-acyl-2-pyrrolidone-3-carboxylic acids. The esters are hydrolyzed, and subsequent reactions lead to decarboxylation and formation of oximes of 1-acyl-2,3-dioxopyrrolidines. These steps highlight the reactivity of the carboxylic acid group and the potential for generating various functionalized pyrrolidine derivatives.
科学的研究の応用
Chemical Synthesis and Molecular Rearrangements : A study by Vogel, Troxler, and Lindenmann (1969) discusses the Beckmann or Schmidt rearrangement of related compounds, leading to derivatives such as ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate. Such chemical transformations are fundamental in organic synthesis and have implications in the development of new compounds (Vogel et al., 1969).
Development of Immunoassays : Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine for the development of immunoassays. This showcases the application of the compound in bioanalytical methods, particularly in antibody production (Desai & Amin, 1991).
Self-Assembly in Polymer and Sheet Structures : Qin, Jennings, Puddephatt, and Muir (2002) demonstrated the self-assembly of polymer and sheet structures in palladium(II) complexes containing carboxylic acid substituents. This research highlights the potential use of these compounds in materials science and nanotechnology (Qin et al., 2002).
Photocyclodimerization Studies : Nakamura et al. (2011) studied the photocyclodimerization of trans-4-styrylpyridines. Such studies are important in photochemistry and the development of light-responsive materials (Nakamura et al., 2011).
Enantioselective Synthesis in Organic Chemistry : Chung et al. (2005) reported on the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This research is significant in the field of asymmetric synthesis, a key area in pharmaceutical and fine chemical industries (Chung et al., 2005).
Reactivity Studies in Organic Chemistry : Alonso, Barba, and Yus (1990) explored the reactivity of related compounds under various conditions. Such studies are vital for understanding the behavior of organic molecules under different chemical environments (Alonso et al., 1990).
Synthesis and Decarboxylation in Medicinal Chemistry : Gailius and Stamm (1992) discussed the synthesis and decarboxylation of pyrrolidone-3-carboxylic acids, relevant in the development of medicinal compounds (Gailius & Stamm, 1992).
Development of Potential Pharmaceutical Intermediates : Kametani et al. (1980) presented a synthesis route for apomitomycin derivatives, showing the application of related compounds in the synthesis of potential pharmaceutical intermediates (Kametani et al., 1980).
特性
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBDROMAWLPAE-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2CNC[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


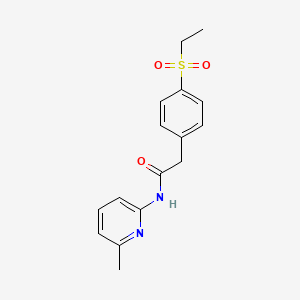
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
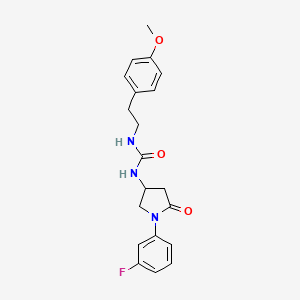
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)
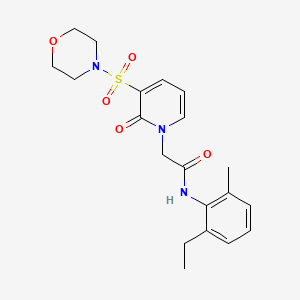
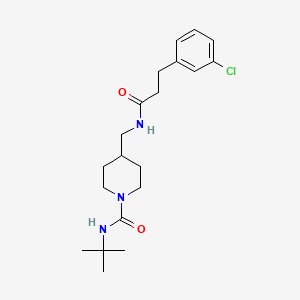
![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)
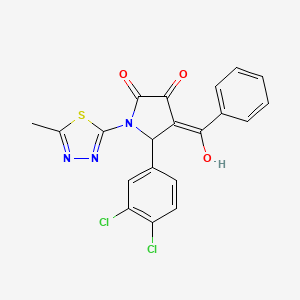
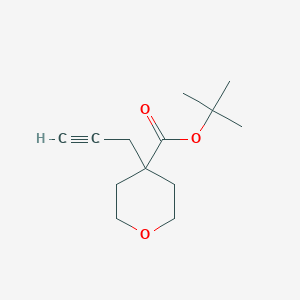
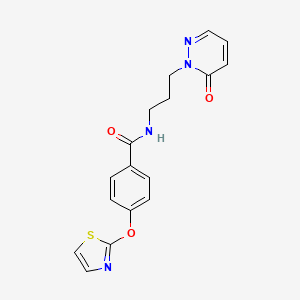
![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)